molecular formula C15H15ClO3 B5126642 1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene

1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5126642
M. Wt: 278.73 g/mol
InChI Key: MPRDACWQTVUMRC-UHFFFAOYSA-N
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Description

1-Chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene is an organic compound with a complex structure, featuring a benzene ring substituted with a chlorine atom and an ethoxy group linked to a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 1-chloro-3-nitrobenzene, undergoes substitution with 2-(2-methoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted benzene derivatives with different functional groups replacing the chlorine atom.
  • Oxidized products like aldehydes or carboxylic acids.
  • Reduced products with modified aromatic rings.

Scientific Research Applications

1-Chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific application and context.

Comparison with Similar Compounds

    1-Chloro-3-ethoxybenzene: Lacks the methoxyphenoxy group, resulting in different chemical properties and reactivity.

    1-Chloro-3-methoxybenzene: Similar structure but without the ethoxy linkage, leading to variations in its applications and reactions.

Uniqueness: 1-Chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRDACWQTVUMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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